molecular formula C33H38O3S2 B13927172 2,4,6-Tris(1-methylethyl)benzenesulfonic acid triphenylsulfonium CAS No. 197447-16-8

2,4,6-Tris(1-methylethyl)benzenesulfonic acid triphenylsulfonium

Cat. No.: B13927172
CAS No.: 197447-16-8
M. Wt: 546.8 g/mol
InChI Key: USMVHTQGEMDHKL-UHFFFAOYSA-M
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Description

2,4,6-Tris(1-methylethyl)benzenesulfonic acid triphenylsulfonium is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of three isopropyl groups attached to a benzenesulfonic acid moiety, along with a triphenylsulfonium group. Its structure imparts distinct reactivity and stability, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(1-methylethyl)benzenesulfonic acid triphenylsulfonium typically involves multiple steps, starting with the preparation of the benzenesulfonic acid derivative. One common method includes the sulfonation of 2,4,6-triisopropylbenzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with a base to obtain the sulfonic acid. The triphenylsulfonium group can be introduced through a reaction with triphenylsulfonium chloride under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(1-methylethyl)benzenesulfonic acid triphenylsulfonium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2,4,6-Tris(1-methylethyl)benzenesulfonic acid triphenylsulfonium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Tris(1-methylethyl)benzenesulfonic acid triphenylsulfonium involves its interaction with molecular targets through its sulfonic acid and triphenylsulfonium groups. These interactions can lead to the modulation of biochemical pathways, affecting cellular processes. The compound’s reactivity allows it to form covalent bonds with specific biomolecules, altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Tris(1-methylethyl)benzenesulfonic acid triphenylsulfonium is unique due to its combination of sulfonic acid and triphenylsulfonium groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biomolecules or other chemical entities .

Properties

CAS No.

197447-16-8

Molecular Formula

C33H38O3S2

Molecular Weight

546.8 g/mol

IUPAC Name

triphenylsulfanium;2,4,6-tri(propan-2-yl)benzenesulfonate

InChI

InChI=1S/C18H15S.C15H24O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-9(2)12-7-13(10(3)4)15(19(16,17)18)14(8-12)11(5)6/h1-15H;7-11H,1-6H3,(H,16,17,18)/q+1;/p-1

InChI Key

USMVHTQGEMDHKL-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)[O-])C(C)C.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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